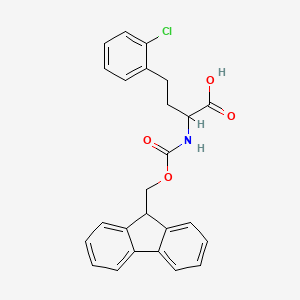

(R)-4-(2-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Description

This compound is an Fmoc-protected amino acid derivative featuring:

- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl protecting group, widely used in peptide synthesis for temporary amine protection .

- 2-Chlorophenyl substituent: A halogenated aromatic ring at the 4-position of the butyric acid backbone.

- R-configuration: The chiral center at the 2-position ensures stereochemical specificity, critical for biological interactions .

Its primary applications include solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where the Fmoc group facilitates controlled deprotection under mild basic conditions. The 2-chlorophenyl moiety may enhance lipophilicity and influence target binding in drug discovery contexts.

Properties

Molecular Formula |

C25H22ClNO4 |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29) |

InChI Key |

MHMSWSOHEVKDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-chloro-L-homophenylalanine typically involves the protection of the amino group of 2-chloro-L-homophenylalanine with the Fmoc group. This can be achieved by reacting 2-chloro-L-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of Fmoc-2-chloro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-chloro-L-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield an azide derivative.

Deprotection Reactions: The primary product is the free amine form of 2-chloro-L-homophenylalanine.

Scientific Research Applications

Chemistry: Fmoc-2-chloro-L-homophenylalanine is widely used in peptide synthesis, particularly in the SPPS method. It serves as a building block for the synthesis of peptides and proteins with specific sequences and modifications .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-2-chloro-L-homophenylalanine is used in the production of peptide-based drugs. It is also used in the synthesis of complex organic molecules for research and development purposes .

Mechanism of Action

The primary mechanism of action of Fmoc-2-chloro-L-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The chlorine atom on the phenyl ring can participate in various chemical reactions, allowing for further functionalization of the peptide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Halogenated Phenyl Derivatives

Key Observations :

- Positional Influence: 3,5-Difluorophenyl () enhances steric and electronic complementarity in receptor binding compared to monosubstituted analogs.

- Non-Halogen Modifications: The tert-butoxy group () introduces steric hindrance and improves solubility in organic phases, useful in hydrophobic peptide segments.

Backbone and Functional Group Modifications

Table 2: Variations in Carbon Chain and Functional Groups

Key Observations :

- Esterification (): The 4-methoxy-4-oxo group may serve as a prodrug strategy, enabling controlled release in vivo.

- Hydroxy Group (): Introduces hydrogen-bonding capability, enhancing interactions in chiral environments.

- Alkene Side Chains (): Facilitate site-specific modifications via thiol-ene or Diels-Alder reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.